Pseudouridine B
Overview
Description
It is the most abundant RNA modification in cellular RNA and is found in various types of RNA, including transfer RNA, ribosomal RNA, small nuclear RNA, and small nucleolar RNA . Pseudouridine B is unique because it contains a carbon-carbon glycosidic bond instead of the usual nitrogen-carbon bond found in uridine . This modification enhances the stability and functionality of RNA molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pseudouridine B involves the use of adenosine-5’-monophosphate and uracil as starting materials. The process includes a reverse reaction catalyzed by pseudouridine monophosphate glycosidase . This semi-enzymatic synthetic route is preferred due to its efficiency and specificity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic synthesis. The enzymes used in this process are highly specific and efficient, allowing for the production of large quantities of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Pseudouridine B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under controlled conditions.
Major Products:
Scientific Research Applications
Pseudouridine B has numerous applications in scientific research, including:
Mechanism of Action
Pseudouridine B enhances the stability of RNA molecules by influencing their secondary conformation. The isomerization process involves the breakage of the nitrogen-carbon bond and the formation of a carbon-carbon bond, which increases the rotational freedom and conformational flexibility of the RNA molecule . This modification also introduces an extra hydrogen bond donor, which can participate in novel molecular interactions, further stabilizing the RNA structure .
Comparison with Similar Compounds
Uridine: The parent compound of pseudouridine B, which contains a nitrogen-carbon glycosidic bond.
N1-methylpseudouridine: A modified form of this compound that has been used in mRNA vaccines for COVID-19.
Comparison: this compound is unique due to its carbon-carbon glycosidic bond, which provides greater stability and conformational flexibility compared to uridine . N1-methylpseudouridine, on the other hand, offers enhanced stability and reduced immunogenicity, making it suitable for therapeutic applications .
Properties
IUPAC Name |
5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-2-4-5(13)6(14)7(17-4)3-1-10-9(16)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,16)/t4-,5-,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJWIQPHWPFNBW-DBRKOABJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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